molecular formula C10H11FN4O4 B14411354 9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one CAS No. 81944-79-8

9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one

Cat. No.: B14411354
CAS No.: 81944-79-8
M. Wt: 270.22 g/mol
InChI Key: BCNVEAWSQQQYFF-UHFFFAOYSA-N
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Description

9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one is a fluorinated purine derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the fluoromethyl group can profoundly influence the physicochemical properties of the molecule, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common approach is the fluoromethylation of a suitable purine derivative, followed by the introduction of the dihydroxy-oxolanyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.

Scientific Research Applications

9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.

    Medicine: Its potential as a drug candidate is explored due to its ability to modulate biological pathways and targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-[5-(methyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one: Similar structure but lacks the fluorine atom, resulting in different physicochemical properties.

    9-[5-(hydroxymethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one: Contains a hydroxymethyl group instead of a fluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the fluoromethyl group in 9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one imparts unique properties, such as increased lipophilicity, metabolic stability, and binding affinity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81944-79-8

Molecular Formula

C10H11FN4O4

Molecular Weight

270.22 g/mol

IUPAC Name

9-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18)

InChI Key

BCNVEAWSQQQYFF-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CF)O)O

Origin of Product

United States

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